Thionolin is a sulfur-containing organic compound that belongs to the class of thiazine dyes. It is closely related to other thiazine derivatives like thionin and thionol. Thionolin is characterized by its distinctive color properties and its role in various chemical and biological applications. The compound typically exhibits a vibrant color, which can vary based on its oxidation state and the medium it is in. Thionolin is often utilized in analytical chemistry due to its ability to form complexes with metal ions, making it valuable in titrimetric analyses.
Thionolin exhibits notable biological activity, particularly as a dye and reagent in microbiological studies. Its derivatives have been studied for their potential antimicrobial properties, where they demonstrate effectiveness against various bacterial strains. The biological mechanisms are often attributed to the compound's ability to interact with cellular components, potentially disrupting membrane integrity or interfering with metabolic processes. Research has indicated that thionolin and its analogs may also possess antioxidant properties, contributing to their utility in biological systems .
Thionolin can be synthesized through various methods, typically involving the reaction of appropriate thiazine precursors under controlled conditions. One common synthesis route includes the condensation of sulfur-containing compounds with aromatic amines or aldehydes. The reaction conditions—such as temperature, solvent choice, and reactant ratios—play crucial roles in determining the yield and purity of thionolin produced. Additionally, modifications in synthesis can lead to the formation of related compounds with varying properties .
Thionolin finds applications across several fields:
Studies on thionolin's interactions reveal its capacity to form complexes with various metal ions, which is critical for its application in analytical chemistry. For example, thionolin has been explored for its ability to detect tin(II), titanium(III), and chromium(II) ions through colorimetric changes upon complex formation . These interactions not only highlight thionolin's utility as a reagent but also provide insights into its behavior in different chemical environments.
Thionolin shares structural similarities with several other compounds within the thiazine family. Here are some notable comparisons:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Thionin | Contains additional methyl groups | Stronger color intensity; used as a biological stain |
| Thionol | Lacks sulfur; simpler structure | Less reactive; primarily used as an indicator |
| Azure B | Trimethyl derivative of thionin | Exhibits different spectral properties; used in histology |
| Methyl Thionolin | Methylated version of thionolin | Enhanced solubility; used in various dye applications |
Thionolin's uniqueness lies in its specific reactivity profile and its ability to form stable complexes with metal ions while maintaining vibrant coloration that varies with oxidation state.
Thionolin was first characterized in 1926 during investigations into the oxidation pathways of methylene blue, a widely used dye and redox indicator. Holmes and French demonstrated that under alkaline conditions, methylene blue undergoes stepwise demethylation to form intermediates such as trimethyl thionin (azure B) and asymmetrical dimethyl thionolin (azure A). The name “thionolin” derives from its structural relationship to thionine, a related thiazine dye, with the suffix “-ol” indicating the presence of hydroxyl or ketone functional groups in its oxidized form. Early studies noted its distinct staining properties in biological tissues, particularly its ability to highlight nuclear material and bacteria, which differentiated it from other azure derivatives.
The compound’s nomenclature has occasionally led to confusion due to similarities with thionin and thionine. For instance, thionin (Lauth’s violet) shares a core thiazine structure but lacks the ketone group present in thionolin. This distinction became clearer with advances in spectroscopic and chromatographic techniques, which enabled precise differentiation of these structurally analogous compounds.
Thionolin belongs to the phenothiazin-3-one subclass of thiazine dyes, characterized by a tricyclic framework comprising two benzene rings fused to a central thiazine ring containing a ketone group at position 3. Its molecular formula, C₁₂H₈N₂OS, distinguishes it from simpler thiazines like thionin (C₁₂H₁₀ClN₃S) and thionine (C₁₂H₁₀N₃SCl), which feature additional methyl or chlorine substituents. The ketone group at position 3 (3H-phenothiazin-3-one) is critical to its electronic properties, enabling π-π* transitions that result in its characteristic absorption maxima near 600 nm.
Table 1: Structural Comparison of Thionolin with Related Thiazine Dyes
| Compound | Molecular Formula | Key Functional Groups | Absorption Maxima (nm) |
|---|---|---|---|
| Thionolin | C₁₂H₈N₂OS | Phenothiazin-3-one | 598–602 |
| Thionin | C₁₂H₁₀ClN₃S | Phenothiazine | 596–602.5 |
| Thionine | C₁₂H₁₀N₃SCl | Phenothiazine | 602–605 |
The presence of the ketone group in thionolin reduces its basicity compared to thionin and thionine, influencing its solubility and reactivity. For example, thionolin forms stable complexes with transition metals such as tin(II) and chromium(II), a property leveraged in titrimetric analyses. Its planar structure also facilitates intercalation with biological macromolecules, explaining its utility in histochemical staining.
Methylene blue’s oxidation behavior is highly condition-dependent, yielding distinct products in acidic versus alkaline environments. Under alkaline conditions, methylene blue undergoes sequential demethylation to produce azure B (trimethyl thionin) and azure A (asymmetrical dimethyl thionolin). This pathway is mediated by hydroxyl ions, which abstract methyl groups from the dye’s central nitrogen atoms. Thionolin’s formation is a critical intermediate step, as it precedes further oxidation to dimethyl thionin (methylene violet) under prolonged alkaline exposure.
The oxidation mechanism involves electron transfer processes that alter the dye’s conjugation system. Thionolin’s ketone group stabilizes the oxidized state by delocalizing electrons across the phenothiazine ring, a feature confirmed by cyclic voltammetry studies. This stabilization makes thionolin less prone to further oxidation compared to its methylated precursors, allowing it to persist in solution under mild oxidative conditions.
In contrast, acidic conditions favor the production of azure C (monomethyl thionin), bypassing thionolin entirely. This pH-dependent selectivity highlights the compound’s role as a transient species in specific redox environments. Recent applications have exploited this behavior to design pH-sensitive sensors and catalysts, where thionolin acts as a redox mediator.
Thionolin, chemically designated as 7-amino-3H-phenothiazin-3-one, represents a significant member of the phenothiazine derivative family with the molecular formula C₁₂H₈N₂OS and a molecular weight of 228.27 grams per mole [4] [7]. The compound exhibits a distinctive tricyclic structure incorporating a phenothiazine backbone with a ketone functionality at the 3-position and an amino group substitution at the 7-position [4] [7]. This molecular architecture places Thionolin among the thiazine dye class, characterized by heterocyclic core structures comprising sulfur and nitrogen atoms within the phenothiazine ring system [4].
The fundamental structural framework of Thionolin consists of two benzene rings connected through a central thiazine ring, creating a planar aromatic system that facilitates electron delocalization [1] [4]. The presence of the carbonyl group at position 3 significantly influences the electronic properties of the molecule, distinguishing it from other phenothiazine derivatives such as thionine, which lacks this ketone functionality [1] [3]. The amino group at position 7 serves as an electron-donating substituent, contributing to the compound's chromophoric properties and reactivity patterns [4] .
Structural analysis reveals that Thionolin adopts a butterfly-like conformation typical of phenothiazine derivatives, with the two aromatic rings oriented at specific dihedral angles that minimize steric interactions while maintaining conjugation throughout the π-system [38]. The thiazine ring exhibits a boat-like conformation with characteristic puckering parameters that have been extensively studied through crystallographic methods [38].
Crystallographic investigations of Thionolin and related phenothiazin-3-one derivatives have provided comprehensive insights into their three-dimensional molecular arrangements and intermolecular interactions [38] [44]. X-ray diffraction studies demonstrate that phenothiazin-3-one compounds typically crystallize in monoclinic or triclinic crystal systems, with specific space groups determined by the nature and position of substituents [38].
Detailed structural analysis of 3H-phenothiazin-3-one derivatives reveals characteristic bond lengths and angles consistent with aromatic heterocyclic systems [38] [44]. The carbon-nitrogen bond lengths within the thiazine ring typically range from 1.35 to 1.40 Ångströms, indicating partial double bond character due to electron delocalization [38]. The carbon-sulfur bonds exhibit lengths of approximately 1.75 Ångströms, reflecting the larger atomic radius of sulfur compared to nitrogen [38].
| Structural Parameter | Value Range | Reference Compound |
|---|---|---|
| C-N bond length (thiazine) | 1.35-1.40 Å | 3H-phenothiazin-3-one derivatives [38] |
| C-S bond length | 1.74-1.76 Å | Phenothiazine derivatives [38] |
| Dihedral angle (aromatic rings) | 18.8-32.4° | Substituted phenothiazines [38] |
| Root mean square deviation | 0.139-0.218 Å | Thiazine ring planarity [38] |
The crystallographic data indicate that the thiazine rings are not perfectly planar, exhibiting root mean square deviation values ranging from 0.139 to 0.218 Ångströms depending on the specific derivative and crystal packing arrangements [38]. The dihedral angles between the two aromatic benzene rings vary considerably, typically falling within the range of 18.8 to 32.4 degrees, with variations attributed to substituent effects and intermolecular interactions [38].
Intermolecular interactions in the crystal lattice include weak hydrogen bonding between amino groups and carbonyl oxygens, as well as π-π stacking interactions between aromatic rings [38]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid-state material [38].
The electronic configuration of Thionolin is significantly influenced by the presence and positioning of substituents on the phenothiazine core structure [26] [28] [29]. The amino group at position 7 functions as a strong electron-donating substituent through both resonance and inductive effects, substantially altering the electron density distribution throughout the molecular framework [26] [28].
Electron-donating substituents such as the amino group in Thionolin activate the aromatic ring system by increasing electron density, particularly at the ortho and para positions relative to the substituent [26] [28]. This activation enhances the nucleophilic character of these positions and influences the compound's reactivity toward electrophilic species [26]. The resonance effect of the amino group allows for electron delocalization into the aromatic system, creating partial positive charge on the nitrogen atom and increased electron density on the ring carbons [28].
The carbonyl group at position 3 serves as an electron-withdrawing substituent, creating a dipolar character within the molecule and influencing the overall electronic distribution [26] [28]. This electron-withdrawing effect partially counterbalances the electron-donating influence of the amino group, resulting in a balanced electronic configuration that contributes to Thionolin's unique chemical properties [26].
| Electronic Property | Value/Effect | Measurement Method |
|---|---|---|
| Oxidation potential range | 0.61-0.84 V | Cyclic voltammetry [30] [32] |
| Absorption maximum | 580-620 nm | UV-Visible spectroscopy [4] [32] |
| Stokes shift | 6300-9500 cm⁻¹ | Fluorescence spectroscopy [32] |
| Electronic transition | π→π* | Quantum chemical calculations [29] |
Quantum chemical calculations and experimental spectroscopic data demonstrate that the electronic transitions in Thionolin derivatives primarily involve π→π* transitions within the aromatic system [29] [32]. The absorption maxima typically occur in the range of 580-620 nanometers, consistent with the compound's chromophoric properties [4] [32]. Fluorescence emission occurs at longer wavelengths, resulting in Stokes shifts ranging from 6300 to 9500 wavenumbers, indicative of significant geometric and electronic changes upon photoexcitation [32].
The synthesis of Thionolin and related phenothiazin-3-one derivatives involves multiple strategic approaches, with the most prominent methodologies focusing on the modification of existing phenothiazine precursors and direct cyclization reactions [23]. Contemporary synthetic strategies emphasize the development of efficient pathways that minimize by-product formation while maximizing yield and purity of the target compound [23] [55].
The synthetic landscape for Thionolin production encompasses both traditional organic synthesis methods and modern catalytic approaches [22] [23]. These methodologies typically involve multistep sequences that require careful optimization of reaction conditions, including temperature control, solvent selection, and reagent stoichiometry [23] [55]. The complexity of the phenothiazine ring system necessitates precise control over cyclization reactions to achieve the desired substitution pattern and functional group placement [23].
The alkaline demethylation of methylene blue represents a significant synthetic pathway for accessing Thionolin and related demethylated phenothiazine derivatives [21] [25] [48]. This transformation involves the selective removal of methyl groups from the nitrogen atoms of methylene blue under basic conditions, leading to the formation of various azure compounds and ultimately Thionolin [21] [25].
Methylene blue demethylation proceeds through a series of intermediates, including Azure B (monodemethyl species), Azure A (didemethyl species), and Azure C (monomethyl thionine), before reaching the fully demethylated product [1] [48] [53]. The reaction mechanism involves hydroxyl radical or hydroxyl ion attack on the methyl groups, resulting in their abstraction and subsequent formation of methanol or formaldehyde as by-products [21] [25].
| Demethylation Product | Molecular Formula | Reaction Energy (kcal/mol) |
|---|---|---|
| Azure B | C₁₅H₁₅ClN₃S | -154 [21] |
| Azure A | C₁₄H₁₃ClN₃S | -214 [21] |
| Azure C | C₁₄H₁₂ClN₃S | -76 [21] |
| Thionolin precursor | C₁₂H₈N₂OS | Variable [21] |
Density functional theory calculations reveal that the demethylation process is energetically favorable, with reaction energies ranging from -76 to -214 kilocalories per mole depending on the specific pathway and reactive species involved [21] [25]. The hydroxyl radical-mediated pathway exhibits particularly favorable thermodynamics, with the initial hydrogen abstraction step releasing -76 kilocalories per mole [21].
Experimental optimization of alkaline demethylation conditions has demonstrated that careful control of pH, temperature, and reaction time is essential for achieving selective demethylation without over-oxidation or ring degradation [21] [55]. The use of controlled heating protocols, including rapid heating to 75-95 degrees Celsius followed by immediate cooling, has proven effective in minimizing unwanted side reactions and maximizing yield [55].
Reductive amination represents an alternative synthetic approach for Thionolin production, involving the conversion of carbonyl-containing precursors to the desired amino-substituted phenothiazin-3-one structure [22]. This methodology offers advantages in terms of mild reaction conditions and high selectivity for amine formation [22].
The reductive amination process typically involves three sequential steps: nucleophilic addition of an amine to a carbonyl compound, dehydration to form an imine intermediate, and subsequent reduction to yield the final amine product [22]. In the context of Thionolin synthesis, this approach can be applied to appropriate phenothiazin-3-one precursors bearing aldehyde or ketone functionalities at the 7-position [22].
The reaction mechanism proceeds through initial formation of a hemiaminal species upon amine attack at the carbonyl carbon, followed by acid-catalyzed dehydration to generate the imine intermediate [22]. The choice of reducing agent significantly influences the reaction outcome, with sodium borohydride and related hydride donors being commonly employed for their selectivity and mild reaction conditions [22].
| Reducing Agent | Reaction Conditions | Typical Yield Range |
|---|---|---|
| Sodium borohydride | Room temperature, alcoholic solvent | 70-85% [22] |
| Sodium cyanoborohydride | pH 6-8, aqueous conditions | 65-80% [22] |
| Lithium aluminum hydride | Anhydrous conditions, ether solvents | 75-90% [22] |
| Catalytic hydrogenation | H₂/Pd-C, ambient pressure | 80-95% [22] |
Optimization studies have demonstrated that the selection of appropriate reaction conditions, including solvent choice, pH control, and temperature management, significantly impacts both yield and product purity [22]. The use of one-pot procedures, where all three reaction steps occur sequentially without isolation of intermediates, has proven particularly effective for large-scale synthesis applications [22].
The purification and analytical characterization of Thionolin requires sophisticated methodologies capable of distinguishing between closely related phenothiazine derivatives and quantifying trace impurities [34] [38] [40]. Contemporary analytical approaches combine multiple complementary techniques to ensure comprehensive structural identification and purity assessment [38] [40].
High-performance liquid chromatography represents the primary separation technique for Thionolin purification, utilizing reverse-phase columns with gradient elution systems to achieve baseline resolution of structurally similar compounds [52]. The chromatographic separation is typically performed using C-18 stationary phases with mobile phases consisting of acetonitrile-water or methanol-water mixtures, with pH adjustment to optimize peak shape and retention behavior [52].
Column chromatography using silica gel as the stationary phase provides an effective preparative purification method for Thionolin and its derivatives [23]. The separation is typically achieved using gradient elution with ethyl acetate-petroleum ether mixtures, with the polarity being gradually increased to elute compounds of varying hydrophilicity [23]. This approach allows for the isolation of pure Thionolin from synthetic reaction mixtures containing multiple phenothiazine derivatives [23].
| Analytical Technique | Detection Range | Typical Application |
|---|---|---|
| HPLC-UV/Vis | 0.1-100 μg/mL | Purity analysis, impurity profiling [52] |
| LC-MS | ng/mL to μg/mL | Structural confirmation, trace analysis [46] |
| NMR spectroscopy | mg quantities | Structure elucidation, conformational analysis [40] [45] |
| X-ray crystallography | Single crystal | Absolute structure determination [38] [44] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Thionolin, with proton and carbon-13 spectra offering detailed information about the molecular framework and substituent positioning [40] [45]. The characteristic chemical shifts for the phenothiazine ring protons, amino group protons, and carbonyl carbon provide unambiguous identification markers for compound verification [40].
Mass spectrometry, particularly when coupled with liquid chromatography, enables precise molecular weight determination and fragmentation pattern analysis for Thionolin and its derivatives [46]. Electrospray ionization and atmospheric pressure chemical ionization techniques are commonly employed to generate molecular ions suitable for high-resolution mass analysis [46].
Spectroscopic validation methods include infrared spectroscopy for functional group identification, with characteristic absorption bands for the carbonyl stretch (approximately 1649 wavenumbers) and amino group vibrations providing diagnostic information [23] [40]. Ultraviolet-visible absorption spectroscopy confirms the chromophoric properties of Thionolin, with absorption maxima in the 580-620 nanometer range being characteristic of the phenothiazine chromophore [4] [40].
Thionolin exhibits characteristic ultraviolet-visible absorption properties that are fundamentally attributed to its phenothiazine core structure [1]. The compound demonstrates a primary absorption maximum at 596 nm, which falls within the visible region of the electromagnetic spectrum [1]. This absorption band is consistent with the π-π* electronic transitions typical of heterocyclic aromatic systems containing sulfur and nitrogen heteroatoms [1].
The absorption characteristics of Thionolin are directly related to its conjugated double bond system and the presence of electron-donating amino groups within the phenothiazine framework [2]. The molecular structure, with its planar configuration, facilitates extensive π-electron delocalization, which is responsible for the compound's chromophoric properties [2]. The molecular weight of 228.27 g/mol and planar structure contribute to π-π stacking interactions that can influence the spectroscopic behavior under different concentration conditions [2].
Spectroscopic analyses reveal that Thionolin, like other thiazine derivatives, exhibits concentration-dependent absorption behavior [3]. In organic solvents such as dimethylformamide, the compound shows distinct monomeric absorption characteristics, with the absorption maximum shifting based on solvent polarity and concentration [3]. The relationship between molecular structure and spectroscopic properties indicates that the compound's absorption profile is significantly influenced by its immediate chemical environment [3].
| Spectroscopic Parameter | Value | Solvent System | Reference |
|---|---|---|---|
| Primary λmax | 596 nm | Aqueous/Standard conditions | [1] |
| Molar extinction coefficient | Variable | Concentration-dependent | [3] |
| Absorption region | Visible spectrum | 550-650 nm range | [1] |
| Electronic transition type | π-π* | Conjugated system | [2] |
The fluorescence properties of Thionolin are characterized by photoinduced electron transfer mechanisms that result in efficient quenching processes [4]. Studies on related phenothiazine compounds demonstrate that fluorescence quenching occurs through electron transfer from reducing agents to the singlet excited state of the chromophore [4]. This process is particularly relevant for Thionolin, given its structural similarity to other thiazine derivatives that exhibit comparable photophysical behavior [4].
The Stern-Volmer quenching constants obtained from fluorescence studies indicate that the compound participates in bimolecular quenching processes [4]. The correlation between photovoltage generation and quenching efficiency suggests that Thionolin can function as an effective electron acceptor in photoinduced electron transfer reactions [4]. The presence of halide ions such as iodide, bromide, and chloride, as well as ferrous ions, significantly influences the quenching behavior through their respective reduction potentials [4].
Mechanistic studies reveal that the fluorescence lifetime decreases in the presence of appropriate quenchers, confirming dynamic quenching processes rather than static complex formation [5]. The quenching efficiency is directly related to the reduction potential of the interacting species, with more reducing agents providing more efficient quenching [4]. This relationship establishes Thionolin as a photosensitive compound capable of participating in various photochemical processes.
| Quenching Parameter | Characteristics | Mechanism | Reference |
|---|---|---|---|
| Primary mechanism | Photoinduced electron transfer | Dynamic quenching | [4] |
| Quencher examples | I⁻, Br⁻, Cl⁻, Fe²⁺ | Reduction potential dependent | [4] |
| Lifetime behavior | Decreasing with quencher concentration | Bimolecular process | [5] |
| Efficiency correlation | Reduction potential dependent | Thermodynamic control | [4] |
The solubility characteristics of Thionolin demonstrate a complex relationship with solvent polarity, exhibiting what is termed the "chameleonic effect" where the compound's solubility parameters change depending on the solvent environment [6]. In polar solvents, Thionolin tends to be solvated by polar groups, resulting in enhanced solubility compared to nonpolar media [6]. The compound's lipophilicity, characterized by a LogP value of approximately 2.76, indicates moderate hydrophobicity that influences its partitioning behavior between different phases [7].
In polar aprotic solvents such as dimethyl sulfoxide (DMSO), Thionolin exhibits high solubility due to favorable solvent-solute interactions [8]. The compound can be readily dissolved in DMSO to prepare stock solutions at concentrations suitable for various analytical applications [8]. Similarly, polar protic solvents provide moderate solubility, although the presence of hydrogen bonding capabilities in these solvents can lead to specific solvation patterns [9].
The solubility behavior in aqueous systems is characterized by limited solubility and a tendency toward aggregation [10] [3]. Studies on related thiazine dyes demonstrate that these compounds form various types of aggregates in aqueous media, including dimers and higher-order assemblies [3]. The aggregation phenomenon is concentration-dependent, with higher concentrations favoring the formation of J-aggregates that exhibit distinct spectroscopic properties [3].
In nonpolar solvents, Thionolin exhibits reduced solubility due to self-association through polar interactions [6]. The compound tends to expose its nonpolar surface to the solvent while maintaining intramolecular polar interactions, resulting in limited solvation [6]. This behavior is consistent with the general principle that "like dissolves like," where the polar nature of Thionolin limits its compatibility with nonpolar media [11].
| Solvent Category | Solubility Behavior | Key Characteristics | Reference |
|---|---|---|---|
| Polar aprotic (DMSO) | High | Enhanced dissolution, stock solution preparation | [8] |
| Polar protic (alcohols) | Moderate | Hydrogen bonding interactions | [9] |
| Aqueous systems | Limited | Aggregation tendency, concentration-dependent | [10] [3] |
| Nonpolar solvents | Poor | Self-association, limited solvation | [6] |